molecular formula C14H23BN2O2 B1408842 (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704073-57-3

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1408842
CAS No.: 1704073-57-3
M. Wt: 262.16 g/mol
InChI Key: FQQVUWSIBVUGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 4-ethylpiperazine moiety via an ethyl linker. Its molecular formula is C₁₄H₂₂BN₃O₂ (calculated based on structural analogs in ). This makes it relevant in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., Suzuki-Miyaura cross-couplings) .

Properties

IUPAC Name

[4-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(7-5-13)15(18)19/h4-7,12,18-19H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQVUWSIBVUGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their distinguishing features:

Compound Name Structural Difference Molecular Formula Key Properties
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid Reference compound C₁₄H₂₂BN₃O₂ - Boronic acid group
- Ethylpiperazine substituent
- Moderate polarity (estimated TPSA: ~80–90 Ų)
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid () Sulfonyl group instead of ethyl linker C₁₂H₁₈BN₃O₄S - Higher polarity (TPSA: 89.5 Ų)
- Electron-withdrawing sulfonyl group enhances boronic acid acidity
(4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic acid () Pyrrolidine (5-membered ring) instead of piperazine C₁₂H₁₈BNO₂ - Reduced steric bulk
- Lower basicity (single tertiary amine vs. two in piperazine)
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride () Hydrochloride salt form C₁₂H₁₈BN₃O₂·HCl - Enhanced aqueous solubility
- Suitable for in vitro assays
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid pinacol ester () Boronic acid protected as pinacol ester C₂₂H₃₄BN₃O₂ - Improved stability and lipophilicity
- Used in Suzuki couplings requiring protected boronic acids

Notes:

  • The pyrrolidine analog () has a smaller ring, which may enhance steric accessibility in catalytic reactions .
  • The pinacol ester () is critical for synthetic applications where free boronic acids are unstable .

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings. Substituents significantly influence reactivity:

  • Electron-donating groups (e.g., ethylpiperazine) can enhance reactivity by stabilizing the transient palladium complex .
  • Bulky groups (e.g., tert-butyldimethylsilyl in ’s analog) may hinder coupling efficiency due to steric hindrance .
  • Pinacol esters () prevent boronic acid self-condensation, enabling high-yield reactions in moisture-sensitive conditions .

Biological Activity

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine β-lactamases and its applications in antibacterial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Boron-containing compounds, including (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid, are known to interact with serine residues in bacterial penicillin-binding proteins (PBPs). These interactions can inhibit the activity of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's ability to bind covalently to the active site of these enzymes is crucial for its inhibitory action.

Biological Activity Assays

The biological activity of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid has been evaluated through various assays, including:

  • Inhibition of β-lactamases : The compound was tested against several PBP variants from different bacteria. Results indicated varying degrees of residual activity post-treatment, suggesting selective inhibition profiles.
    Protein TestedResidual Activity (%)
    PBP3 from Pseudomonas aeruginosa16 ± 6
    PBP3 from Haemophilus influenzae32 ± 3
    PBP3 from Acinetobacter baumannii73 ± 3
    PBP3 from Escherichia coli>90

The above table illustrates the effectiveness of the compound in inhibiting various PBPs, with notable potency against P. aeruginosa and H. influenzae, which are significant pathogens in clinical settings .

Case Studies

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of boron-containing compounds, including derivatives of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid. The study highlighted that modifications to the piperazine moiety could enhance antibacterial activity while maintaining low toxicity profiles.

In vivo studies demonstrated that certain derivatives exhibited significant reductions in bacterial load in murine models infected with drug-resistant strains. For example, a derivative showed a reduction in E. coli infections by over 50% at a dosage of 40 mg/kg .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid indicates moderate solubility and favorable distribution characteristics, which are essential for oral bioavailability. Toxicological assessments revealed potential acute toxicity; however, careful dosing regimens could mitigate these risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.